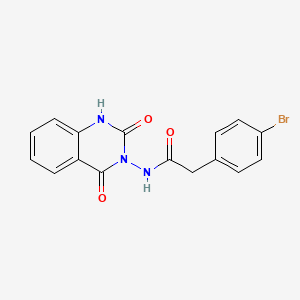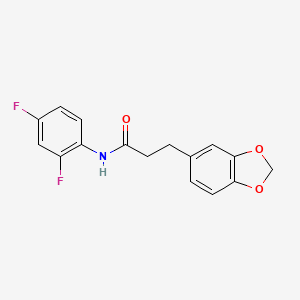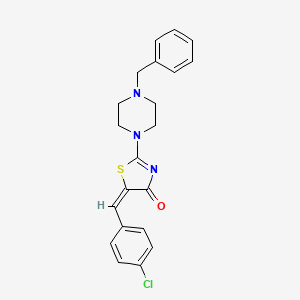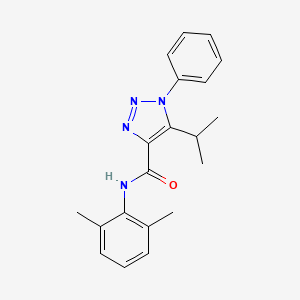![molecular formula C17H15N5O5S B4674742 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4674742.png)
2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Übersicht
Beschreibung
2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC745887 or IND-5, and it belongs to the class of indole-based compounds.
Wirkmechanismus
The mechanism of action of 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and its polymerization is essential for the formation of the mitotic spindle, which is necessary for proper chromosome segregation. 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide binds to tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
Studies have shown that 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide exhibits potent cytotoxic activity against various cancer cell lines. It has been suggested that this compound induces cell cycle arrest and apoptosis by inhibiting tubulin polymerization. Additionally, studies have shown that 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide in lab experiments include its potent cytotoxic activity against various cancer cell lines and its low toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide. One of the directions is to investigate the structure-activity relationship of this compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, the potential of 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide as a radiosensitizer and its combination with other anticancer agents should also be explored.
Wissenschaftliche Forschungsanwendungen
2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that the mechanism of action of 2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-[3-[(Z)-[(3-nitrophenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c18-17(23)11-21-10-12(15-6-1-2-7-16(15)21)9-19-20-28(26,27)14-5-3-4-13(8-14)22(24)25/h1-10,20H,11H2,(H2,18,23)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOBFLFUYMSCNW-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=NNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)/C=N\NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Z)-{2-[(3-nitrophenyl)sulfonyl]hydrazinylidene}methyl]-1H-indol-1-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dichloro-4-hydroxyphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674663.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4674680.png)


![N-cyclohexyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4674701.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-(2-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4674722.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4674723.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)
![N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4674736.png)
![6-({[5-(aminocarbonyl)-3-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4674743.png)


![3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4674764.png)